N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Description
N'-({1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide is a complex carbohydrazide derivative featuring a multi-heterocyclic architecture. Its structure includes:
- 3-Chloro-5-(trifluoromethyl)-2-pyridinyl group: A halogenated pyridine moiety known for enhancing lipophilicity and metabolic stability .
- 4-Piperidinylcarbonyl linker: A semi-rigid bicyclic system that may influence binding affinity and pharmacokinetics .
This compound’s design suggests applications in medicinal or agrochemical contexts, particularly as an enzyme inhibitor or receptor modulator. Its structural complexity allows for fine-tuning of activity and selectivity compared to simpler analogs.
Properties
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3N5O3/c1-13-18(19(31-35-13)14-5-3-2-4-6-14)22(34)30-29-21(33)15-7-9-32(10-8-15)20-17(24)11-16(12-28-20)23(25,26)27/h2-6,11-12,15H,7-10H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVFUOFUSNAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=O)C3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide is a synthetic compound with potential biological activity. This article focuses on its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies that illustrate its pharmacological potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 433.84 g/mol. Its structure includes a piperidine ring, a pyridine derivative, and an isoxazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClF3N5O |
| Molecular Weight | 433.84 g/mol |
| CAS Number | [Not Available] |
| Solubility | Soluble in DMSO |
| Melting Point | [Data Not Available] |
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar compounds and found significant activity against Staphylococcus aureus and Escherichia coli. The compound's structure was correlated with its ability to penetrate bacterial cell walls effectively . -
Anticancer Activity :
In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the upregulation of apoptotic markers such as caspase-3 and PARP cleavage . -
Anti-inflammatory Study :
Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared moieties (e.g., pyridinyl-piperidinyl groups, trifluoromethyl substituents) and functional variations (e.g., sulfonohydrazides vs. carbohydrazides). Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Functional Group Variations
- Carbohydrazide vs.
- Isoxazole vs. Pyrazole or Thiazole: The 4-isoxazole core (target) differs from pyrazole (e.g., razaxaban ) or thiazole (e.g., ) analogs.
Substituent Effects
- Trifluoromethyl Groups : Present in both the target compound and razaxaban , this group enhances metabolic stability and lipophilicity. However, excessive trifluoromethylation (e.g., ) may reduce solubility.
- Piperidine vs. Piperazine : Piperidine (target) is less basic than piperazine (e.g., ), which could reduce off-target interactions but also limit solubility in acidic environments .
Research Findings and Implications
- Mode of Action : Compounds with 3-chloro-5-(trifluoromethyl)pyridinyl groups (e.g., ) often target enzymes or receptors requiring halogen bonding. The isoxazolecarbohydrazide core in the target compound may interact with catalytic residues via its carbonyl and hydrazide groups.
- ADMET Considerations: Solubility: The carbohydrazide group likely improves aqueous solubility compared to sulfonohydrazides .
- Synthetic Challenges : The multi-heterocyclic structure requires precise regioselective synthesis, similar to pyrimidine derivatives (e.g., ), but with added complexity due to the piperidinyl-isoxazole linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
